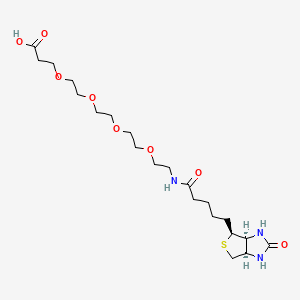
Anabiol
Übersicht
Beschreibung
Es handelt sich um einen Androgenester, genauer gesagt um den 3,17-Dipropionatester von Bolandiol (19-Nor-4-Androstenediol) . Diese Verbindung ist für ihre anabolen Eigenschaften bekannt und wurde in verschiedenen klinischen und Forschungsumgebungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bolandioldipropionat wird durch Veresterung von Bolandiol mit Propionsäure synthetisiert. Die Reaktion beinhaltet die Kondensation der Carboxygruppe von Propionsäure mit den 3β- und 17β-Hydroxygruppen von Bolandiol . Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Esters sicherzustellen.
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von Bolandioldipropionat großtechnische Veresterungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Steuerungssysteme, um konstante Reaktionsbedingungen aufrechtzuerhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bolandioldipropionat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppen wieder in Alkohole umwandeln.
Substitution: Die Estergruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH-) und Amine (NH2-) werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Oxidation: Produziert Ketone oder Carbonsäuren.
Reduktion: Ergibt Alkohole.
Substitution: Führt zur Bildung neuer Ester oder Amide.
Wissenschaftliche Forschungsanwendungen
Bolandioldipropionat wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung zur Untersuchung von Veresterung und Steroidchemie verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation.
Medizin: Für seine potenziellen therapeutischen Anwendungen in der Hormonersatztherapie und bei Muskelschwund untersucht.
Industrie: Wird bei der Entwicklung von leistungssteigernden Medikamenten und Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
Bolandioldipropionat entfaltet seine Wirkung durch die Bindung an Androgenrezeptoren in den Zielgeweben. Diese Bindung aktiviert den Androgenrezeptor, was zur Transkription spezifischer Gene führt, die am Muskelwachstum und der Entwicklung beteiligt sind . Die Verbindung besitzt auch östrogene und progestogene Aktivität, die zu ihrem gesamten pharmakologischen Profil beiträgt .
Wissenschaftliche Forschungsanwendungen
Bolandiol dipropionate has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
Bolandiol dipropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth and development . The compound also possesses estrogenic and progestogenic activity, which contributes to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Androstenedioldipropionat
- Testosteronacetatbutyrat
- Testosteronacetatpropionat
- Testosterondiacetat
- Testosterondipropionat
- Methandriolbisenanthoylacetat
- Methandrioldiacetat
- Methandrioldipropionat
Einzigartigkeit
Bolandioldipropionat ist unter den anabol-androgenen Steroiden einzigartig durch seine kombinierte androgene, östrogene und progestogene Aktivität . Dieses vielseitige Aktivitätsprofil macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
1986-53-4 |
|---|---|
Molekularformel |
C24H36O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(3S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17?,18?,19?,20?,21-,24?/m0/s1 |
InChI-Schlüssel |
JFAXVZXNIGIDDA-OMBIEOGOSA-N |
SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Isomerische SMILES |
CCC(=O)O[C@H]1CCC2C3CCC4([C@H](CCC4C3CCC2=C1)OC(=O)CC)C |
Kanonische SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
anabiol bolandiol dipropionate estr-4-ene-3 beta,17 beta-diol dipropionate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
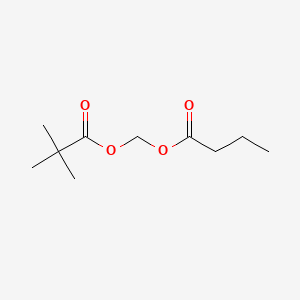
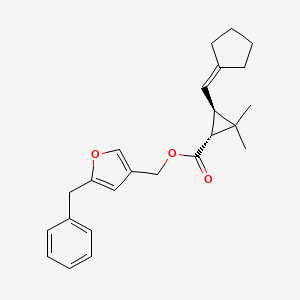
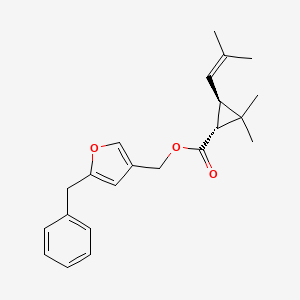
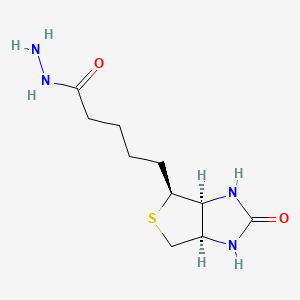
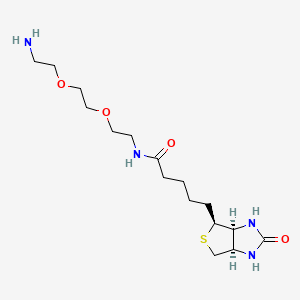

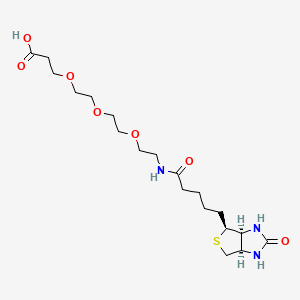
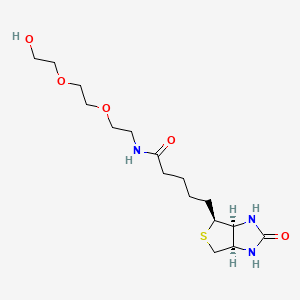
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
